molecular formula C26H24FN5O2S2 B12153838 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153838
M. Wt: 521.6 g/mol
InChI Key: OZDSNNMXAXPVBH-QNGOZBTKSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a thiazolidinone moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 2-(2-fluorophenyl)piperazine.

    Synthesis of the Thiazolidinone Moiety: This step involves the reaction of a suitable aldehyde with thiosemicarbazide to form the thiazolidinone ring.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazolidinone moiety and the pyrido[1,2-a]pyrimidin-4-one core under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is of interest due to its potential interactions with various biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, potentially leading to new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The fluorophenyl and piperazine moieties may interact with enzyme active sites or receptor binding pockets, while the thiazolidinone ring could form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)piperazine: A simpler analog with similar biological activity.

    Thiazolidinone derivatives: Compounds with similar core structures but different substituents.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with variations in the pyrimidinone ring.

Uniqueness

The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24FN5O2S2

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24FN5O2S2/c1-3-10-31-25(34)21(36-26(31)35)15-18-23(28-22-9-8-17(2)16-32(22)24(18)33)30-13-11-29(12-14-30)20-7-5-4-6-19(20)27/h3-9,15-16H,1,10-14H2,2H3/b21-15-

InChI Key

OZDSNNMXAXPVBH-QNGOZBTKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F)C=C1

Origin of Product

United States

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